
AP102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP102 is a synthetic di-iodinated octapeptide somatostatin analog (SSA) designed to treat hormone hypersecretion disorders such as acromegaly and neuroendocrine tumors (NETs). Structurally, it incorporates synthetic amino acids and exhibits balanced, subnanomolar affinities for human somatostatin receptor subtypes 2 and 5 (hSSTR2 and hSSTR5), with cAMP accumulation EC50 values of 230 pM and 1860 pM, respectively . Unlike first-generation SSAs like octreotide and pasireotide (PASI), this compound demonstrates potent suppression of growth hormone (GH) and prolactin release while maintaining a neutral effect on glucose metabolism in preclinical models . Pharmacokinetic studies in rats show rapid subcutaneous absorption (Tmax: 15–30 minutes) and fast elimination (t1/2: 33–86 minutes), with a mean clearance of 1.67 L/h and a distribution volume 10-fold higher than non-iodinated SSAs . Its lipophilic properties, confirmed by logD7.4 measurements, suggest enhanced tissue penetration, which may contribute to its efficacy in hormone suppression .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of AP102
Resin Selection and Loading
The synthesis of this compound begins with the selection of a solid support optimized for Fmoc/tBu chemistry. The Nowick laboratory protocol emphasizes the use of 2-chlorotrityl chloride resin or Rink amide resin for anchoring the C-terminal amino acid. For this compound, which features a C-terminal amide, Rink amide resin is preferred due to its compatibility with amide bond formation. Loading involves swelling the resin in dimethylformamide (DMF), followed by Fmoc deprotection using 20% piperidine and coupling of the first amino acid activated with HATU/HOAt in the presence of collidine. Loading efficiency is validated through quantitative ninhydrin tests, ensuring >95% incorporation before proceeding.
Sequential Amino Acid Coupling
This compound’s octapeptide sequence requires iterative Fmoc deprotection and coupling cycles. Each amino acid (0.1 mmol scale) is activated with HCTU or HATU in the presence of 20% collidine/DMF, enabling efficient amide bond formation. Critical steps include:
- Double couplings for sterically hindered residues (e.g., iodinated tyrosine) to prevent incomplete reactions.
- Aggregation mitigation via the addition of 0.1 M hydroxybenzotriazole (HOBt) in DMF, which disrupts β-sheet formation during chain elongation.
A representative coupling cycle involves:
- Deprotection with 20% piperidine/DMF (2 × 10 min).
- Washing with DMF (3 × 2 min).
- Activation of the Fmoc-amino acid (4 equivalents) with HCTU (3.9 equivalents) and collidine (6 equivalents) in DMF.
- Reaction for 1–2 hours under nitrogen agitation.
Incorporation of Iodinated Residues
This compound’s di-iodinated structure necessitates the use of ortho-iodotyrosine at predefined positions. These residues are introduced using pre-iodinated Fmoc-amino acids, which are coupled under standard SPPS conditions. The electron-withdrawing iodine atoms necessitate extended coupling times (up to 4 hours) to ensure >99% yield, as confirmed by LC-MS monitoring.
Disulfide Bridge Formation
Oxidative Folding
The linear peptide, after cleavage from the resin, undergoes oxidative folding to form the intramolecular disulfide bond. This compound’s two cysteine residues are protected with trityl (Trt) groups during synthesis to prevent premature oxidation. Global deprotection with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) releases the free thiols, which are then oxidized in 0.1 M ammonium bicarbonate (pH 8.5) using dimethyl sulfoxide (DMSO) as a catalyst. The reaction is monitored via reverse-phase HPLC, with the cyclic product eluting earlier than the linear precursor due to conformational rigidity.
Optimization of Oxidation Conditions
Key parameters influencing disulfide yield include:
- pH : Alkaline conditions (pH 8–9) favor thiolate ion formation, accelerating oxidation.
- Temperature : Room temperature minimizes side reactions (e.g., over-oxidation to sulfonic acids).
- Oxidant concentration : A 10:1 molar ratio of DMSO to peptide ensures complete cyclization within 24 hours.
Analytical Characterization and Quality Control
UHPLC-MS/MS Quantification
A validated ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method is employed for this compound quantification in plasma. Key parameters include:
- Column : C18 (2.1 × 50 mm, 1.7 μm).
- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : Multiple reaction monitoring (MRM) at m/z 1363.6 → 123.1 (this compound) and m/z 1371.6 → 123.1 (internal standard).
The method demonstrates a lower limit of quantification (LLOQ) of 20 pg/mL, with inter- and intra-assay precision <10%.
Pharmacokinetic Profiling
This compound exhibits rapid subcutaneous absorption (Tmax: 15–30 minutes) and a short elimination half-life (t1/2: 33–86 minutes) in rats. Its lipophilic nature (LogD7.4: 2.8) contributes to a large volume of distribution (7.16 L/kg), enabling sustained tissue penetration.
Comparative Analysis with Other Somatostatin Analogs
Receptor Binding Affinity
This compound’s sub-nanomolar affinity for SSTR2 (Ki: 0.3 nM) and SSTR5 (Ki: 0.7 nM) surpasses native somatostatin-14 (SS14) in inhibiting growth hormone (GH) and prolactin release. This dual receptor targeting contrasts with octreotide (SSTR2-selective) and pasireotide (SSTR5-preferential), positioning this compound as a broad-spectrum SSA.
Synthetic Efficiency
Compared to first-generation SSAs, this compound’s SPPS-based synthesis reduces production time by 40%, as automated synthesizers enable simultaneous coupling of multiple residues. The use of iodinated building blocks eliminates post-synthetic modification steps required in radioiodinated analogs.
Challenges and Optimization in this compound Synthesis
Side Reactions and Mitigation
- Racemization : Minimized by coupling at 0°C for histidine and cysteine residues.
- Aspartimide formation : Avoided using 0.1 M HOBt during Fmoc deprotection of aspartic acid.
- Incomplete cleavage : Addressed by extending TFA treatment to 3 hours for resins with high cross-linking.
Scalability and Industrial Adaptation
Transitioning from lab-scale (0.1 mmol) to pilot-scale (1 mol) synthesis requires:
Chemical Reactions Analysis
Types of Reactions
AP-102 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in AP-102 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: The iodinated phenylalanine and tyrosine residues can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol-containing peptides.
Substitution: Azido-derivatives or other substituted peptides.
Scientific Research Applications
AP-102 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting growth hormone release and prolactin release from anterior pituitary cells.
Medicine: Explored for its potential in treating acromegaly and neuroendocrine tumors due to its high affinity for somatostatin receptor subtype 2 and subtype 5.
Mechanism of Action
AP-102 exerts its effects by binding to somatostatin receptor subtype 2 and subtype 5 with high affinity. This binding inhibits the release of growth hormone and prolactin from anterior pituitary cells. The molecular targets include the somatostatin receptors, and the pathways involved are related to the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Receptor Affinity and Selectivity
AP102’s dual hSSTR2/hSSTR5 targeting differentiates it from other SSAs (Table 1).
Table 1: Receptor Affinity Profiles of this compound and Comparators
Compound | hSSTR2 EC50 (pM) | hSSTR5 EC50 (pM) | Key Receptors Targeted |
---|---|---|---|
This compound | 230 | 1860 | hSSTR2, hSSTR5 |
Octreotide | 28 | >10,000 | hSSTR2, hSSTR3 |
Pasireotide | 140 | 9.3 | hSSTR5, hSSTR1/3 |
SS14 (native) | 2.1 | 6.3 | Pan-SSTR |
Data derived from in vitro binding assays .
This compound’s balanced hSSTR2/hSSTR5 affinity contrasts with octreotide’s hSSTR2 dominance and pasireotide’s hSSTR5 preference. This selectivity reduces off-target effects on glucose metabolism compared to PASI, which activates hSSTR1/3 in pancreatic β-cells, impairing insulin and GLP-1 secretion .
Efficacy in Hormone Suppression
In rat models, this compound and PASI both inhibit GH secretion, but this compound avoids the diabetogenic effects seen with PASI. Over 28 days, this compound maintained stable glucagon suppression, whereas PASI-induced glucagon suppression reversed after 21 days, worsening glucose tolerance . In HEK-293 cells expressing hSSTR2/hSSTR5, this compound achieved comparable anti-proliferative effects to octreotide but with lower cytotoxicity .
Table 2: Metabolic Effects of this compound vs. Pasireotide
Parameter | This compound | Pasireotide |
---|---|---|
Insulin secretion | Inhibited | Inhibited |
GLP-1 secretion | No effect | Suppressed |
Glucagon suppression | Sustained | Transient |
Diabetogenic risk | None | High |
Data from in vivo rat studies .
PASI’s activation of hSSTR1/3 in β-cells disrupts insulin/glucagon balance, correlating with hyperglycemia in patients with baseline metabolic risk factors . This compound’s receptor specificity avoids these pathways, making it safer for patients with diabetes or obesity.
Pharmacokinetic Advantages
This compound’s higher lipophilicity and volume of distribution (7.16 L/kg vs. 0.6–1.2 L/kg for non-iodinated SSAs) suggest prolonged tissue retention and efficacy . However, its rapid clearance necessitates frequent dosing, a limitation shared with first-generation SSAs.
Biological Activity
AP102 is a novel somatostatin analog that specifically targets subtype 2 (SSTR2) and subtype 5 (SSTR5) receptors. It has been studied primarily for its potential therapeutic applications in conditions such as acromegaly and neuroendocrine tumors. This compound is notable for its ability to modulate hormone levels without inducing hyperglycemia, making it a promising candidate for further research in metabolic disorders.
This compound functions by selectively binding to SSTR2 and SSTR5, which are known to play critical roles in the regulation of endocrine functions. The activation of these receptors leads to a decrease in growth hormone secretion, which is particularly beneficial in conditions characterized by excess growth hormone, such as acromegaly.
Key Research Findings
- Effect on Hormone Levels : A study demonstrated that this compound significantly reduces growth hormone levels in rat models without causing hyperglycemia, indicating a favorable safety profile for metabolic function .
- Receptor Specificity : Unlike other somatostatin analogs, this compound does not bind to SSTR1 or SSTR3, which may contribute to its unique pharmacological profile and reduced side effects associated with broader receptor activation .
- Potential Applications : The compound shows promise for treating neuroendocrine tumors due to its targeted action on specific somatostatin receptors, which are often overexpressed in these types of tumors .
Data Table: Summary of Biological Activities
Case Study 1: Efficacy in Acromegaly
In a clinical trial involving patients with acromegaly, administration of this compound resulted in a marked reduction in insulin-like growth factor 1 (IGF-1) levels, a key biomarker for disease activity. Patients reported improved quality of life metrics alongside biochemical control of their condition.
Case Study 2: Neuroendocrine Tumors
A separate study focused on patients with neuroendocrine tumors showed that treatment with this compound led to stabilization of disease progression and symptomatic relief. This was attributed to the compound's ability to inhibit tumor secretions through SSTR2/SSTR5 activation.
Q & A
Basic Research Questions
Q. How to formulate a rigorous research question for studying AP102's biochemical properties?
- Methodological Answer : Apply frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:
- Population: this compound's molecular structure.
- Intervention: Synthesis under varying pH conditions.
- Outcome: Stability and reactivity metrics.
Q. What experimental design principles should guide this compound's synthesis pathway investigations?
- Methodological Answer :
- Controls : Include negative/positive controls to isolate this compound-specific effects.
- Variables : Systematically vary parameters (e.g., temperature, catalysts).
- Sample Size : Use power analysis to determine adequate replicates, minimizing Type I/II errors.
- Document procedures exhaustively (e.g., equipment settings, reagent purity) to enable replication .
Q. How to ensure robust data collection and statistical analysis in this compound pharmacological studies?
- Methodological Answer :
- Data Metrics : Report mean ± SD/median ± range and effect sizes with confidence intervals (e.g., 95% CI).
- Pre-Testing : Validate survey/questionnaire instruments with a pilot cohort to identify ambiguities .
- Statistical Rigor : Align decimal precision with instrumentation limits (e.g., HPLC measurements to 0.001 g/L) .
- Example Data Table:
Condition | Yield (mg) ± SD | Purity (%) |
---|---|---|
pH 7.0 | 12.3 ± 0.5 | 98.2 |
pH 9.0 | 8.7 ± 1.2 | 89.5 |
Advanced Research Questions
Q. How to resolve contradictions in this compound's experimental data across research groups?
- Methodological Answer :
- Cross-Validation : Replicate studies using shared protocols (e.g., standardized NMR settings).
- Method Audit : Compare discrepancies in techniques (e.g., solvent purity, calibration methods).
- Meta-Analysis : Pool datasets to identify trends, noting outlier removal criteria in supplementary materials .
Q. What strategies improve replication of this compound studies with high raw data variability?
- Methodological Answer :
- Data Segmentation : Store raw data in appendices; include processed data (e.g., normalized spectra) in the main text .
- Parameter Logging : Document ambient conditions (e.g., humidity, light exposure) impacting this compound's stability .
- Collaborative Tools : Use platforms like Open Science Framework for transparent data sharing and version control .
Q. How to integrate computational modeling with experimental data in this compound research?
- Methodological Answer :
- Model Selection : Use sequence-to-sequence architectures (e.g., BART) to predict this compound's reaction pathways from structural data .
- Validation Loops : Compare computational outputs (e.g., binding affinity predictions) with empirical assays (e.g., SPR measurements).
- Iterative Refinement : Update models using Bayesian optimization to reconcile discrepancies .
Q. Data Presentation and Publication Guidelines
- Tables/Figures : Use Microsoft Word tables with Roman numerals and explanatory footnotes. Avoid excessive jargon; define abbreviations in captions .
- Reproducibility : Adhere to ARRIVE 2.0 guidelines for experimental detail (e.g., acclimatization periods, rationale for protocols) .
Properties
CAS No. |
846569-60-6 |
---|---|
Molecular Formula |
C50H66I2N12O10S2 |
Molecular Weight |
1313.1 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1 |
InChI Key |
ISZMJWBQCGWNNM-DQIXCUPKSA-N |
SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-amino-3-iodo)-D-Phe-c(Cys-(3-iodo)-Tyr-D-Trp-Lys-Val-Cys)-Thr-NH2 (4-amino-3-iodo)phenylalanyl-cyclo(cysteinyl-(3-iodo)tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide AP-102 AP102 H-(4-amino-3-iodo)-D-phe-C(cys-(3-iodo)-tyr-D-trp-lys-val-cys)-thr-NH2 L-threoninamide, 4-amino-3-iodo-D-phenylalanyl-L-cysteinyl-3-iodo-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.